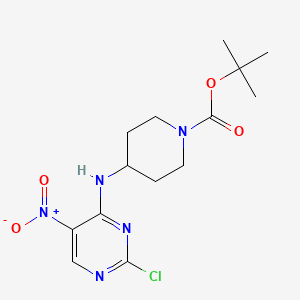
tert-Butyl 4-(2-chloro-5-nitropyrimidin-4-ylamino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and various functional groups such as tert-butyl, chloro, and nitro groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the selective displacement of chloride at the C4 position of a pyrimidine derivative by tert-butyl N-(3-aminophenyl) carbamate. This reaction yields a regioselective synthon, which is then reacted with another substrate at the C2 position using 4-(2-methoxyethoxy)aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Reducing Agents: For reduction reactions, agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted pyrimidine derivatives.
科学的研究の応用
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a tool compound to study various biochemical pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for industrial purposes.
作用機序
The mechanism of action of TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives with pyrimidine moieties, such as:
- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Uniqueness
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group, in particular, distinguishes it from many other similar compounds and contributes to its unique reactivity and applications.
特性
CAS番号 |
1124330-16-0 |
|---|---|
分子式 |
C14H20ClN5O4 |
分子量 |
357.79 g/mol |
IUPAC名 |
tert-butyl 4-[(2-chloro-5-nitropyrimidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN5O4/c1-14(2,3)24-13(21)19-6-4-9(5-7-19)17-11-10(20(22)23)8-16-12(15)18-11/h8-9H,4-7H2,1-3H3,(H,16,17,18) |
InChIキー |
FKOSOCDXQYAPMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















